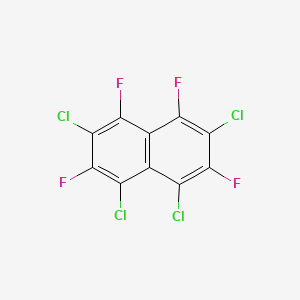
1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene is a chemical compound characterized by the presence of four chlorine atoms and four fluorine atoms attached to a naphthalene ring. This compound is part of the broader class of perhalogenated naphthalenes, which are known for their stability and unique chemical properties.
Métodos De Preparación
The synthesis of 1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene typically involves the halogenation of naphthalene derivatives. One common method includes the chlorination and fluorination of naphthalene under controlled conditions. Industrial production methods often utilize catalysts and specific reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of halogenating agents such as chlorine and fluorine gases or their compounds.
Análisis De Reacciones Químicas
1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the halogen atoms.
Reagents and Conditions: Common reagents include halogenating agents, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology and Medicine: While specific applications in biology and medicine are less common, its derivatives may be explored for potential biological activities.
Industry: This compound is used in the production of specialty chemicals and materials, particularly those requiring high stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene exerts its effects is primarily through its chemical reactivity. The presence of multiple halogen atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the halogen atoms play a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene can be compared with other perhalogenated naphthalenes, such as:
Tetrachlorophthalic Anhydride: Similar in having multiple chlorine atoms, but differs in its anhydride functional group.
Tetrachloroethylene: Another chlorinated compound, but with a simpler structure and different applications.
2,3,7,8-Tetrachlorodibenzodioxin: Known for its toxicity, this compound has a different structure and significantly different applications and effects.
Propiedades
Número CAS |
129697-98-9 |
|---|---|
Fórmula molecular |
C10Cl4F4 |
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
1,3,6,8-tetrachloro-2,4,5,7-tetrafluoronaphthalene |
InChI |
InChI=1S/C10Cl4F4/c11-3-1-2(7(15)5(13)9(3)17)8(16)6(14)10(18)4(1)12 |
Clave InChI |
DOKIUXLIKZCKNP-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1F)Cl)F)Cl)C(=C(C(=C2F)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


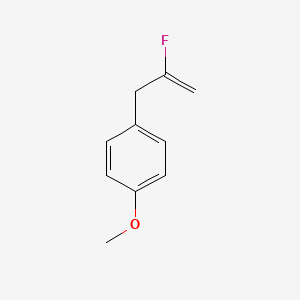

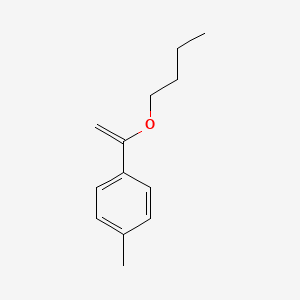
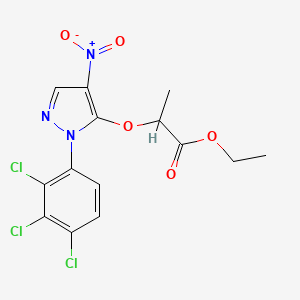
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
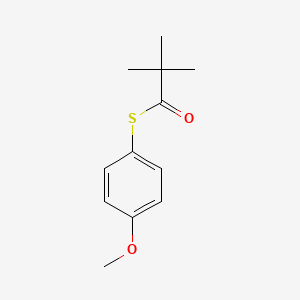
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)
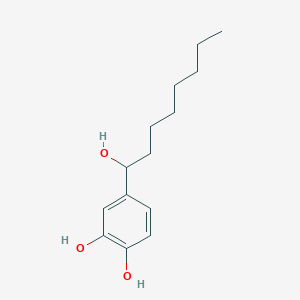

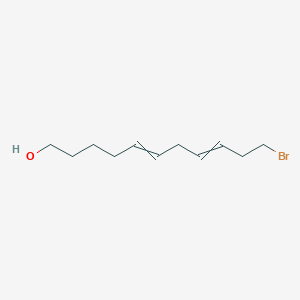
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)
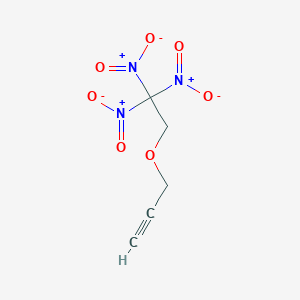
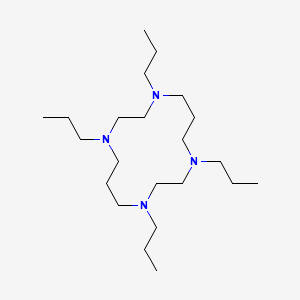
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
